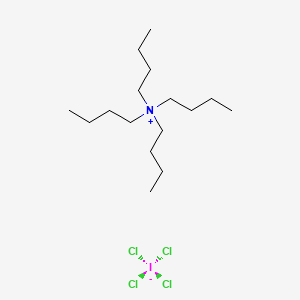

Tetra-n-butylammonium iodotetrachloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetra-n-butylammonium iodotetrachloride is a chemical compound used in various applications . It is a useful source of iodide anion and is involved in the preparation of neopentyl iodides from the triflates .

Molecular Structure Analysis

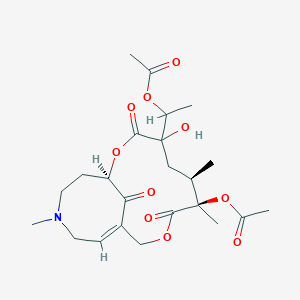

The molecular formula of Tetra-n-butylammonium iodotetrachloride is C16H36Cl4IN . The full-profile analysis using a Pawley method showed that the HT phase had a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n with the lattice parameter of a = 14.866 Å at 353 K .Chemical Reactions Analysis

Tetra-n-butylammonium iodotetrachloride is used as a catalyst for methylation and benzylation of alcohols with dimethyl sulfate and benzyl bromide respectively . It is also used in the N-silylation of indole derivatives with hydrosilanes .Physical And Chemical Properties Analysis

Tetra-n-butylammonium iodotetrachloride has a molecular weight of 511.175 g/mol . It has a melting point of 135°C to 139°C . It is a solid crystal in the monoclinic crystal system .Applications De Recherche Scientifique

Organic Synthesis

Tetra-n-butylammonium iodotetrachloride: is utilized in organic synthesis, particularly in the 3-sulfenylation of indoles with Bunte salts . This process is significant as it allows for the preparation of 3-alkylthioindoles and 3-arylthioindoles under metal-free and oxidant-free conditions, which are valuable intermediates in pharmaceuticals and agrochemicals.

Catalysis

In the realm of catalysis, this compound serves as a catalyst for methylation and benzylation of alcohols . It’s a useful source of iodide anion and is involved in the preparation of neopentyl iodides from triflates, which are important in various synthetic pathways.

Pharmaceutical Research

Tetra-n-butylammonium iodotetrachloride: plays a role in pharmaceutical research, where it’s used in the synthesis of novel quaternary amines. These amines have potential as antibacterial agents, especially in the context of rising drug-resistant bacteria .

Materials Science

In materials science, this compound is instrumental in the electrochemical production of large-sized and thinly layered NiPS3 flakes . These flakes are crucial for applications like overall water splitting, which is a part of sustainable energy solutions.

Environmental Applications

While specific environmental applications of Tetra-n-butylammonium iodotetrachloride are not directly mentioned in the search results, related compounds like Tetra-n-butylammonium iodide are noted for their phase-transfer reactions, which can be essential in environmental chemistry for pollutant removal or degradation processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Tetra-n-butylammonium iodotetrachloride is a chemical compound with the molecular formula C16H36Cl4IN . It is primarily used as a chemical intermediate

Action Environment

The action of Tetra-n-butylammonium iodotetrachloride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from light .

Propriétés

InChI |

InChI=1S/C16H36N.Cl4I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZJAVINJZUOEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[I-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl4IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15625-59-9 |

Source

|

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)